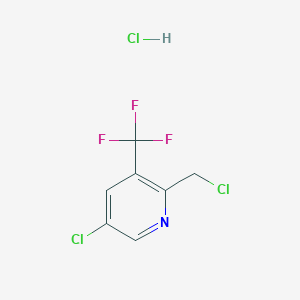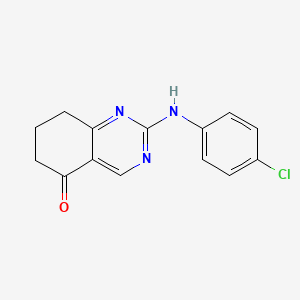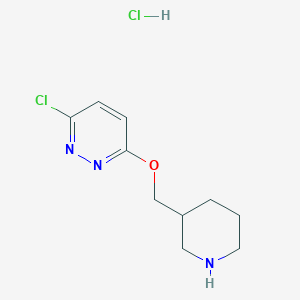![molecular formula C13H9BrN2 B11852424 4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)
4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-2-phenyl-1H-pyrrolo[2,3-b]pyridin kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Zum Beispiel kann die Reaktion von 2-Phenyl-1H-pyrrolo[2,3-b]pyridin mit Brom in Gegenwart eines geeigneten Katalysators die gewünschte Verbindung ergeben .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für diese Verbindung umfassen typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Brom-2-phenyl-1H-pyrrolo[2,3-b]pyridin durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen unter Verwendung von nucleophilen Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Kopplungsreaktionen: Sie kann an Kopplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Brom, Palladiumkatalysatoren und verschiedene Nucleophile. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit werden basierend auf dem gewünschten Produkt optimiert .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen ergeben, während Kopplungsreaktionen größere, komplexere Moleküle erzeugen können .
Wissenschaftliche Forschungsanwendungen
4-Brom-2-phenyl-1H-pyrrolo[2,3-b]pyridin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und Pharmazeutika eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-2-phenyl-1H-pyrrolo[2,3-b]pyridin beinhaltet seine Wechselwirkung mit FGFRs. Durch die Bindung an diese Rezeptoren hemmt die Verbindung ihre Aktivität, was zur Unterdrückung der Proliferation und Migration von Krebszellen führen kann. Die beteiligten molekularen Ziele und Pfade umfassen die RAS-MEK-ERK-, PLCγ- und PI3K-Akt-Signalwege .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of FGFRs, making it a candidate for cancer research.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and migration. The molecular targets and pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrrolo[2,3-b]pyridin-Derivate und Pyrrolopyrazin-Derivate . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und können vergleichbare biologische Aktivitäten aufweisen.
Einzigartigkeit
4-Brom-2-phenyl-1H-pyrrolo[2,3-b]pyridin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine potente inhibitorische Aktivität gegen FGFRs unterscheidet sie von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C13H9BrN2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-15-13-10(11)8-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI-Schlüssel |
OIXVIDOCAJMMNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)

![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)



![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)





![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
